
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its diverse applications in scientific research and industry. This compound is structurally related to xanthine and is characterized by its unique chemical properties that make it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-dimethylxanthine with ethyl iodide and methylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with potassium carbonate as a base, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine-2,6-dione derivatives, while substitution reactions can produce various alkylated purine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain signaling pathways and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound exhibits a combination of TRPA1 antagonism and PDE inhibition, making it a promising candidate for pain and inflammation management .
Eigenschaften
CAS-Nummer |
7464-78-0 |
|---|---|
Molekularformel |
C10H15N5O2 |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
3-ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5-15-7-6(8(16)14(4)10(15)17)13(3)9(11-2)12-7/h5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
RJFYPNPIJIXAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
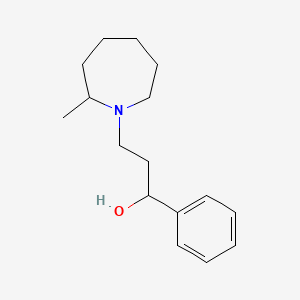
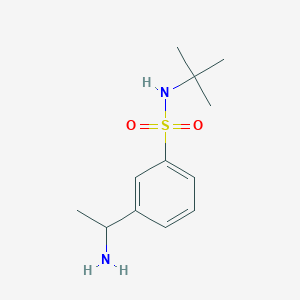
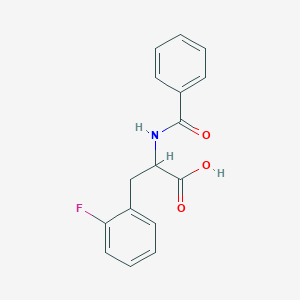
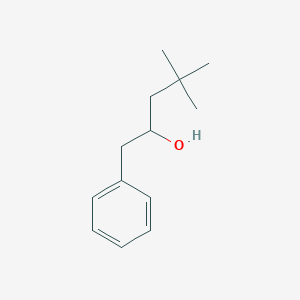


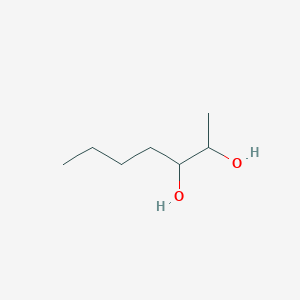
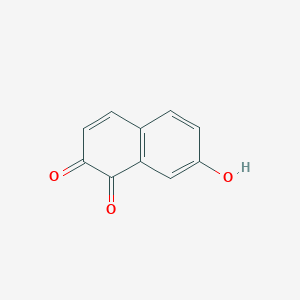
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
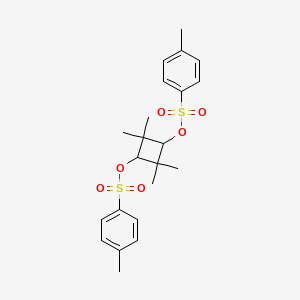
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

